molecular formula C11H20O6 B14615864 Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol CAS No. 57518-79-3

Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol

Cat. No.: B14615864
CAS No.: 57518-79-3
M. Wt: 248.27 g/mol
InChI Key: QDYCYTPIKVAXAG-UHFFFAOYSA-N
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Description

Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is a complex organic compound that features both an epoxide and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol typically involves the reaction of epichlorohydrin with an appropriate alcohol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the epoxide ring . The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to modify the activity of enzymes or other proteins, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is unique due to the presence of both an epoxide and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

CAS No.

57518-79-3

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol

InChI

InChI=1S/C9H16O4.C2H4O2/c1-2-3-11-5-8(4-10)12-6-9-7-13-9;1-2(3)4/h2,8-10H,1,3-7H2;1H3,(H,3,4)

InChI Key

QDYCYTPIKVAXAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCOCC(CO)OCC1CO1

Origin of Product

United States

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